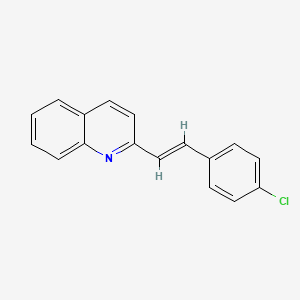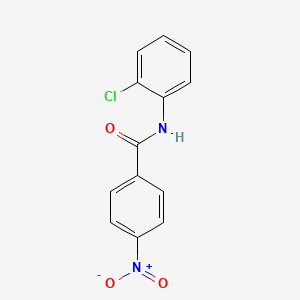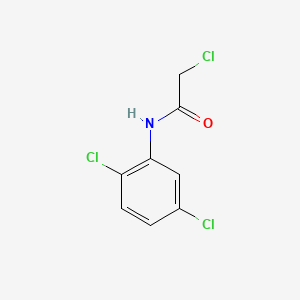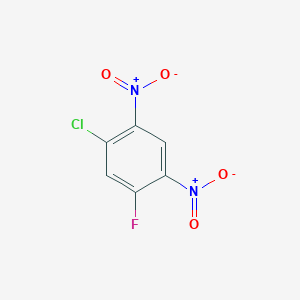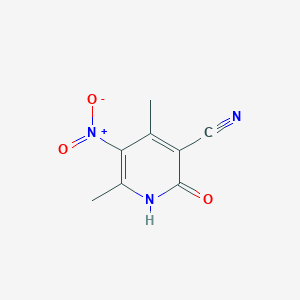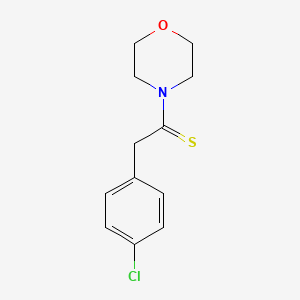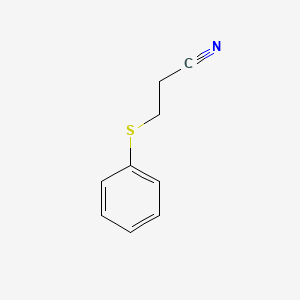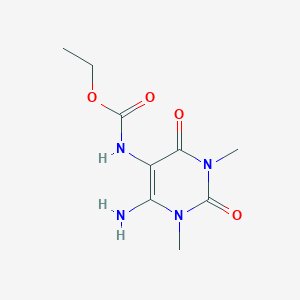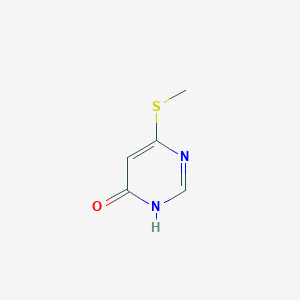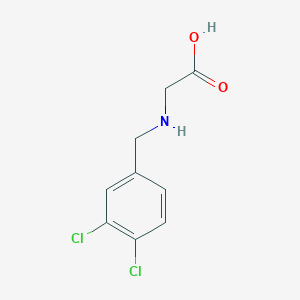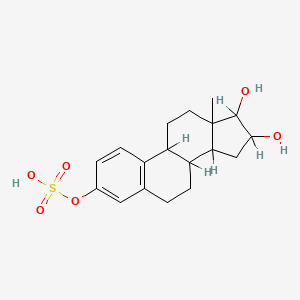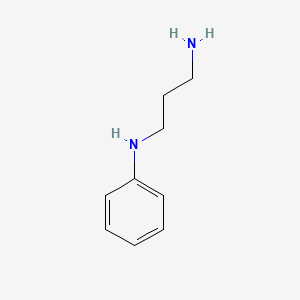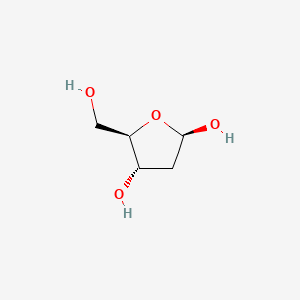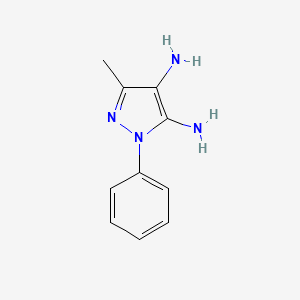
3-甲基-1-苯基-1H-吡唑-4,5-二胺
描述
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
科学研究应用
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
The primary targets of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight of 18823 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In vitro, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . In vivo, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine. For instance, the compound’s boiling point is 371.5°C at 760 mmHg , suggesting that it is stable under normal conditions.
生化分析
Biochemical Properties
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . The interactions of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine with enzymes and proteins are primarily driven by its amino groups, which can form hydrogen bonds and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various biochemical pathways.
Cellular Effects
The effects of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For example, 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine has been shown to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In some cases, prolonged exposure to the compound may lead to adaptive changes in cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low to moderate doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo enzymatic transformations, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic enzymes. Additionally, 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine can modulate the activity of specific metabolic pathways by interacting with regulatory proteins and enzymes.
Transport and Distribution
The transport and distribution of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine can influence its overall activity and function, as the compound may accumulate in certain tissues or organelles where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles within the cell . This localization can impact the activity and function of the compound, as it may interact with different biomolecules depending on its subcellular distribution. For example, 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine may localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol with a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Lacks the diamine functionality but shares the pyrazole core.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different functional groups.
3-Methyl-5-phenylpyrazole: Similar structure but different substitution pattern
Uniqueness
3-Methyl-1-phenyl-1h-pyrazole-4,5-diamine is unique due to its diamine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
5-methyl-2-phenylpyrazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVCLRZBHIRDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357952 | |
| Record name | 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-88-1 | |
| Record name | 3-methyl-1-phenyl-1h-pyrazole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



